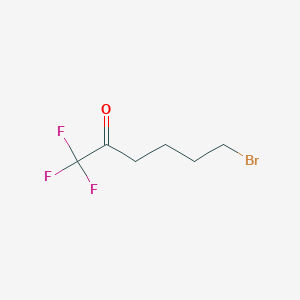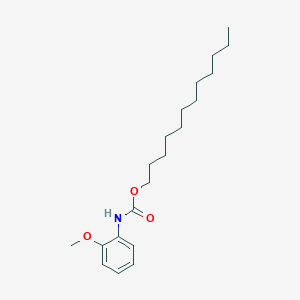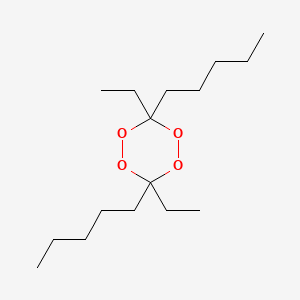
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is an organic compound with the molecular formula C16H32O4. It belongs to the class of tetroxanes, which are cyclic organic peroxides. These compounds are characterized by a four-membered ring containing two oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane typically involves the reaction of appropriate ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include low temperatures and controlled addition of reagents to ensure the formation of the desired tetroxane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and peroxides.
Reduction: Reduction reactions can break the tetroxane ring, leading to the formation of alcohols and other reduced products.
Substitution: Substitution reactions can occur at the ethyl and pentyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane involves its ability to generate reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including DNA, proteins, and lipids, leading to oxidative stress and cell damage.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another tetroxane with similar structural features but different substituents.
Acetone diperoxide: A well-known cyclic peroxide with explosive properties.
Diisopropylidene cyclic diperoxide: Another cyclic peroxide with different substituents.
Uniqueness
3,6-Diethyl-3,6-dipentyl-1,2,4,5-tetroxane is unique due to its specific ethyl and pentyl substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Propiedades
Número CAS |
914917-06-9 |
|---|---|
Fórmula molecular |
C16H32O4 |
Peso molecular |
288.42 g/mol |
Nombre IUPAC |
3,6-diethyl-3,6-dipentyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C16H32O4/c1-5-9-11-13-15(7-3)17-19-16(8-4,20-18-15)14-12-10-6-2/h5-14H2,1-4H3 |
Clave InChI |
JBHSUCPAVTZNEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(OOC(OO1)(CC)CCCCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
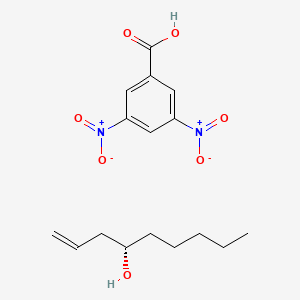
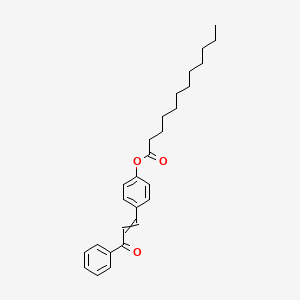

![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
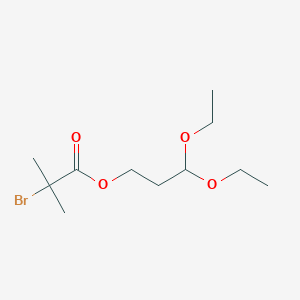
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)
